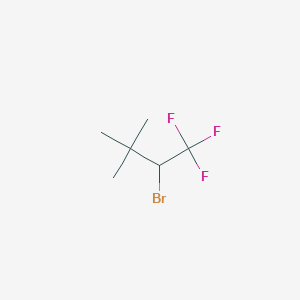
2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane” is a chemical compound with the molecular formula C6H10BrF3 . It has a molecular weight of 219.04 and is a liquid at room temperature . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10BrF3/c1-5(2,3)4(7)6(8,9)10/h4H,1-3H3 . This indicates that the molecule consists of a butane backbone with bromine and trifluoro groups attached to it.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound has a density of 1.2±0.1 g/cm3 . The boiling point is 143.7±8.0 °C at 760 mmHg . The vapor pressure is 6.6±0.3 mmHg at 25°C .Aplicaciones Científicas De Investigación
Vibrational and Conformational Studies
- Vibrational and Conformational Analysis: Research on compounds similar to 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, like 1-bromo-3,3-dimethylbutane, has been conducted to understand their vibrational and conformational properties. Infrared and Raman spectra were used to study the stable conformations of these compounds, providing insights into their molecular mechanics and semi-empirical molecular orbital calculations (Crowder, 1993).
Reaction Mechanisms and Synthesis
- Free Radical Reactions: Studies on similar bromo-dimethylbutanes, such as 2-bromo-2, 3-dimethylbutane, have explored their decomposition in the presence of Grignard reagents and cobaltous halide. These studies help understand the reaction mechanisms and potential synthesis routes for related compounds (Liu, 1956).
- Thermal [2+2] Cycloaddition: The thermal [2+2] cycloaddition of 1-bromo-2-(9-fluorenylidene)ethylene has been studied, yielding compounds structurally related to this compound. This research provides insights into cycloaddition processes of bromo-fluorinated compounds (Toda et al., 1974).
- High-Vacuum Pyrolysis: Research on high-vacuum pyrolysis of 1,1,1-trifluoro-2-bromo-2-chloroethane, a compound closely related to this compound, has been conducted to understand the decomposition processes and the formation of radicals, contributing to the broader understanding of the behavior of such fluorinated compounds (Baskir et al., 1998).
Applications in Heterocyclic Chemistry
- Synthesis of Trifluoromethylated Heterocycles: 3-Bromo-1,1,1-trifluoroacetone, structurally similar to the chemical , has been used in synthesizing various trifluoromethylated heterocycles, demonstrating the potential application of such bromo-trifluoro compounds in the field of heterocyclic chemistry (Lui et al., 1998).
NMR Probing and Analysis
- NMR Probe in Protein Studies: 3-Bromo-1,1,1-trifluoropropanone, related to the compound in focus, has been utilized as a sulfhydryl-specific reagent in protein NMR studies. This highlights the potential application of similar bromo-trifluoro compounds in biochemical analysis and NMR probing (Brown & Seamon, 1978).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H225, H315, H319, and H335 . These indicate that the compound is highly flammable, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
2-bromo-1,1,1-trifluoro-3,3-dimethylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF3/c1-5(2,3)4(7)6(8,9)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQMZUHHENREPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
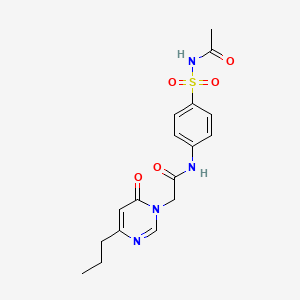
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)
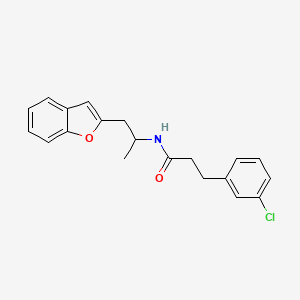
![4-(4-methoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2965039.png)
![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)
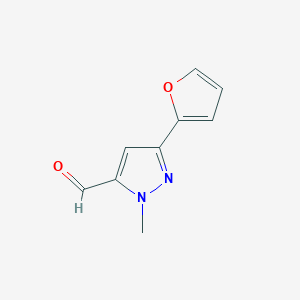
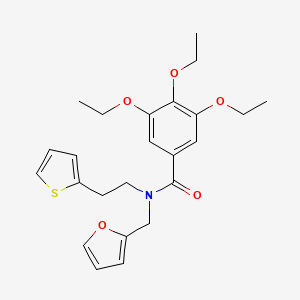
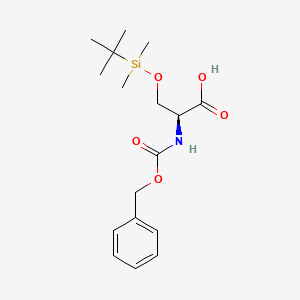
![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)
![N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965052.png)
![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2965056.png)
![3-(4-Methylphenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965058.png)
